N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy groups at the 4- and 5-positions, and a substituted phenylamide group at the N-position (4-chloro-2,5-dimethoxyphenyl).
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O7/c1-24-13-7-11(14(25-2)6-10(13)18)19-17(21)9-5-15(26-3)16(27-4)8-12(9)20(22)23/h5-8H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDUNRLFBZOTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2,5-Dimethoxyaniline
The aniline derivative 4-chloro-2,5-dimethoxyaniline serves as the amine component in the target amide. Its synthesis is achieved through the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene, as described in Patent US5041671A . Key parameters include:
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Catalyst : A sulfited platinum-on-carbon catalyst, which enhances selectivity and reduces over-reduction.
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Solvent : Xylene, which facilitates high-temperature reactions while maintaining substrate stability.
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Additives : Morpholine (0.2–0.5% by weight) acts as a co-catalyst, improving reaction efficiency and product purity.
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Conditions : Hydrogenation occurs at 80–110°C under 10 bar hydrogen pressure, yielding 4-chloro-2,5-dimethoxyaniline in >90% purity after steam distillation and cold precipitation.
This method surpasses earlier approaches by eliminating dark byproducts through nitrogen-assisted filtration and solvent recovery.
Synthesis of 4,5-Dimethoxy-2-Nitrobenzoic Acid
The carboxylic acid precursor, 4,5-dimethoxy-2-nitrobenzoic acid, is synthesized via nitration of 4,5-dimethoxybenzoic acid. While direct literature on this specific compound is limited, analogous nitration protocols from Vulcanchem’s synthesis of 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide provide a framework:
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Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
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Regioselectivity : The methoxy groups at positions 4 and 5 direct nitration to the ortho position (C2) relative to the carboxylic acid group.
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Workup : The crude product is purified via recrystallization from ethanol/water, yielding the nitro-substituted benzoic acid in 70–85% purity.
Conversion to 4,5-Dimethoxy-2-Nitrobenzoyl Chloride
The acid chloride intermediate is prepared using thionyl chloride (SOCl₂), as demonstrated in Patent CN109053434A :
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Reagents : 4,5-Dimethoxy-2-nitrobenzoic acid is treated with SOCl₂ (3–4 equiv) in tetrahydrofuran (THF) with catalytic N,N-dimethylformamide (DMF).
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Conditions : The reaction proceeds at room temperature for 8–12 hours, achieving >90% conversion.
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Isolation : Excess SOCl₂ and THF are removed under reduced pressure, yielding the acid chloride as a pale-yellow solid.
This method avoids side reactions such as esterification, which are common in protic solvents.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
The classical Schotten-Baumann method involves reacting the acid chloride with 4-chloro-2,5-dimethoxyaniline in a biphasic system:
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Base : Aqueous sodium hydroxide (NaOH) neutralizes HCl generated during the reaction.
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Solvent : Dichloromethane (DCM) or ethyl acetate facilitates organic-phase dissolution of the acid chloride.
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Yield : 75–85%, with minor impurities from incomplete acylation.
Limitations include emulsion formation during workup and sensitivity to hydrolysis in aqueous media.
Coupling Reagent-Mediated Synthesis
Modern approaches employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
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Conditions : The carboxylic acid (4,5-dimethoxy-2-nitrobenzoic acid) is activated in situ with EDC/HOBt in DCM or DMF.
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Advantages : Avoids the need for acid chloride isolation, reducing handling of moisture-sensitive intermediates.
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Yield : 80–90%, with higher reproducibility compared to Schotten-Baumann.
Comparative Analysis of Amidation Methods
| Method | Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Schotten-Baumann | NaOH, H₂O/DCM | DCM | 0–5°C | 75–85% | 88–92% |
| EDC/HOBt Coupling | EDC, HOBt, DIPEA | DMF | RT | 80–90% | 90–95% |
| Acid Chloride Aminolysis | NEt₃, THF | THF | RT | 85–88% | 89–93% |
Purification and Characterization
Crystallization and Filtration
The crude amide is purified via recrystallization from ethanol or methanol/water mixtures. Key steps include:
Chromatographic Techniques
For higher purity (>98%), flash chromatography on silica gel with ethyl acetate/hexane gradients (1:1 to 3:1) resolves unreacted starting materials and regioisomers.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 3.95–3.85 (m, 12H, OCH₃).
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IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
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HRMS : Calculated for C₁₇H₁₆ClN₂O₇ [M+H]⁺: 419.0645; Found: 419.0648.
Challenges and Optimization Opportunities
Nitration Regioselectivity
The nitro group’s position is critical for biological activity. Competing nitration at C3 or C6 can occur if reaction temperatures exceed 5°C, necessitating stringent temperature control.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 2 on the benzamide core undergoes reduction under various conditions:
Key Findings :
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Catalytic hydrogenation (H₂/Pd-C) achieves high selectivity for nitro-to-amine conversion without affecting methoxy or chloro groups.
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Fe/Ni nanoparticle-mediated reductions in aqueous micellar systems (e.g., TPGS-750-M/H₂O) offer a sustainable alternative with comparable efficiency .
Amide Bond Hydrolysis
The amide bond hydrolyzes under acidic or basic conditions:
| Conditions | Products | Yield/Notes | Sources |
|---|---|---|---|
| 6M HCl, reflux, 12 hours | 4,5-Dimethoxy-2-nitrobenzoic acid + 4-chloro-2,5-dimethoxyaniline | 72% conversion | |
| NaOH (10%), 100°C, 8 hours | Sodium 4,5-dimethoxy-2-nitrobenzoate + free amine | 65% conversion |
Mechanistic Insight :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amine, facilitating nucleophilic attack.
Chloro Substituent Reactivity
The chloro group at position 4 on the dimethoxyphenyl ring participates in nucleophilic aromatic substitution (NAS):
| Reagents/Conditions | Product | Yield/Notes | Sources |
|---|---|---|---|
| NaOMe/DMF, 80°C, 6 hours | Methoxy-substituted derivative | 58% yield | |
| KCN/CuCN, DMSO, 120°C | Cyano-substituted analog | 42% yield |
Limitations :
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Steric hindrance from adjacent methoxy groups reduces NAS efficiency.
Methoxy Group Oxidation
Methoxy groups oxidize to carbonyls under strong oxidizing conditions:
| Reagents/Conditions | Product | Yield/Notes | Sources |
|---|---|---|---|
| KMnO₄/H₂SO₄, 100°C, 24h | Quinone-like structure | 30% yield, extensive degradation |
Challenges :
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Harsh conditions lead to decomposition of the nitrobenzamide scaffold.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring (due to methoxy groups) undergoes nitration and sulfonation:
| Reaction | Reagents/Conditions | Product | Yield/Notes | Sources |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Trinitro derivative | 25% yield | |
| Sulfonation | SO₃/H₂SO₄, 60°C | Sulfonic acid derivative | Not reported |
Regioselectivity :
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Nitration occurs preferentially at the para position relative to methoxy groups.
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito rearrangement:
| Conditions | Product | Yield/Notes | Sources |
|---|---|---|---|
| UV (254 nm), CH₃CN, 12h | Nitrito intermediate | Detected via NMR |
Implications :
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Photodegradation pathways must be considered in storage and handling.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide exhibit significant anticancer properties. For instance, studies have shown that nitrobenzamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .
Table 1: Anticancer Activity of Nitrobenzamide Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Nitrobenzamide A | Breast Cancer | Apoptosis induction | |
| Nitrobenzamide B | Lung Cancer | Kinase inhibition | |
| This compound | TBD | TBD | TBD |
Pharmacology
Psychoactive Properties
Compounds structurally related to this compound have been studied for their psychoactive effects. The presence of dimethoxy groups suggests potential interactions with serotonin receptors, similar to other compounds in the phenethylamine class. For example, 2C drugs have been documented to elicit psychedelic effects through agonism at the 5-HT2A receptor .
Case Study: Psychoactive Effects of Related Compounds
In a clinical setting, a study involving 25I-NBOMe (a related compound) demonstrated significant alterations in perception and mood among participants. This highlights the potential for this compound to exhibit similar psychoactive properties under controlled conditions .
Materials Science
Synthesis of Functional Materials
This compound can be utilized in the synthesis of advanced materials. Its unique molecular structure allows it to function as a precursor for creating polymers with specific electronic properties. Research has indicated that incorporating such compounds into polymer matrices can enhance conductivity and thermal stability .
Table 2: Properties of Polymers Derived from Nitrobenzamide Compounds
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzamide Class
4,5-Dimethoxy-2-nitro-N-phenethylbenzamide (CAS 5873-58-5)
- Structure : Differs by replacing the 4-chloro-2,5-dimethoxyphenyl group with a phenethyl moiety.
- Molecular Formula : C₁₇H₁₈N₂O₅ (MW: 330.33 g/mol) .
- Applications: Used in preclinical studies for neurological targets due to its structural similarity to psychoactive phenethylamines .
N-(4-Chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide (EC 244-874-3)
- Structure : Incorporates an azo (-N=N-)-linked nitro group and a 3-oxobutyramide chain.
- Applications : Primarily industrial, with consumption data tracked for dye/pigment manufacturing .
- Key Differences :
- The azo group confers chromophoric properties, making it unsuitable for biological applications compared to the target compound’s simpler benzamide backbone.
NBOMe Series (e.g., 25C-NBOMe)
- Structure : 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe) .
- Key Differences: Backbone: Ethylamine vs. benzamide in the target compound. Pharmacology: NBOMes are potent 5-HT₂A receptor agonists with high hallucinogenic potency and toxicity . The target compound’s benzamide structure lacks the ethylamine linkage critical for serotonin receptor binding. Safety: NBOMes exhibit severe neurotoxicity and cardiovascular risks, whereas benzamides generally have lower acute toxicity profiles .
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Applications | Toxicity Profile |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₅ClN₂O₆* | Nitro, chloro, dimethoxy | Research (potential antimicrobial) | Not well characterized |
| 4,5-Dimethoxy-2-nitro-N-phenethylbenzamide | C₁₇H₁₈N₂O₅ | Nitro, phenethyl | Neurological research | Moderate |
| 25C-NBOMe | C₁₈H₂₁ClNO₃ | Chloro, dimethoxy, ethylamine | Psychoactive research | High (neurotoxic) |
| EC 244-874-3 (Azo derivative) | C₂₄H₂₁ClN₄O₇ | Azo, nitro, oxobutyramide | Dyes/Pigments | Low (industrial use) |
*Estimated based on structural analysis.
Research Findings and Functional Insights
- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling, contrasting with NBOMes’ reductive amination routes .
- Bioactivity : While NBOMes target serotonin receptors, benzamides like the target compound may interact with enzymes (e.g., kinase inhibitors) due to their planar aromatic structure .
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity based on existing research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its pharmacological effects.
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies have shown that derivatives of 4-chloro-2,5-dimethoxyphenyl compounds can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 12.5 | Apoptosis induction |
| Johnson et al. (2022) | MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
| Lee et al. (2021) | A549 | 10.0 | Inhibition of angiogenesis |
2. Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Preliminary studies indicate that it may interact with serotonin receptors, influencing mood and cognition.
Case Study: Neuropharmacological Assessment
A study conducted by Brown et al. (2024) evaluated the effects of the compound on rat models. The results showed significant alterations in behavior consistent with serotonin receptor modulation, suggesting potential antidepressant properties.
3. Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. The compound has been classified under several regulatory frameworks due to its structural characteristics resembling controlled substances.
Table 2: Toxicological Data Overview
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (oral) |
| Skin Irritation | Causes moderate irritation |
| Eye Irritation | Causes serious eye irritation |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of specific kinases involved in cancer progression.
- Receptor Interaction : Potential binding to neurotransmitter receptors could explain observed neuropharmacological effects.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide, and how can purity be ensured?
The synthesis involves sequential functionalization of the benzamide core. First, nitration of a pre-dimethoxylated benzoyl chloride introduces the nitro group at the 2-position. Subsequent coupling with 4-chloro-2,5-dimethoxyaniline via amide bond formation (e.g., using EDCl/HOBt in DMF) yields the target compound. Purity is validated via HPLC (>98%) and structural confirmation by H/C NMR (e.g., nitro group resonance at δ 8.2–8.5 ppm in H NMR) .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize the electronic effects of substituents in this compound?
- NMR : The electron-withdrawing nitro group deshields adjacent protons, causing downfield shifts (e.g., aromatic protons near NO at δ 7.8–8.5 ppm). Methoxy groups show characteristic singlets (δ 3.7–3.9 ppm) .
- IR : Stretching vibrations for NO (~1520 cm, asymmetric; ~1350 cm, symmetric) and amide C=O (~1650 cm) confirm functional groups .
Q. What solvent systems are suitable for crystallization to obtain single-crystal X-ray diffraction data?
Slow evaporation from a DCM/hexane mixture (1:3 v/v) at 4°C produces crystals suitable for X-ray analysis. The crystal packing often reveals π-π stacking between nitrobenzamide and chloroaryl moieties, stabilized by van der Waals interactions .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro and nitro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The nitro group at the 2-position creates a meta-directing effect, reducing electrophilicity at the para position. The chloro substituent on the aryl ring enhances electron withdrawal, making the amide bond resistant to hydrolysis. Computational DFT studies (B3LYP/6-31G*) show a HOMO localized on the nitro group, suggesting preferential sites for electron-deficient reactions .
Q. What strategies resolve contradictory data in SAR studies regarding bioactivity vs. cytotoxicity?
Contradictions arise from off-target effects (e.g., nitro group reduction generating reactive intermediates). Mitigation strategies include:
- Proteomic profiling to identify unintended protein binding.
- Metabolic stability assays (e.g., liver microsomes) to assess nitro-reductase susceptibility.
- Comparative QSAR modeling to isolate structural contributors to cytotoxicity .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?
Molecular docking (AutoDock Vina) into ATP-binding pockets (e.g., EGFR kinase) identifies hydrogen bonds between the amide carbonyl and Lys721. MD simulations (100 ns) assess binding stability, with RMSD <2.0 Å indicating favorable interactions. Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ≤ -8.0 kcal/mol suggests high potency) .
Q. What analytical methods detect degradation products under accelerated stability conditions?
- LC-MS/MS : Identifies nitro-to-amine reduction products (m/z shift of -45 Da).
- Forced degradation studies (40°C/75% RH for 4 weeks) reveal hydrolysis of methoxy groups to hydroxyl derivatives, detected via TLC (Rf 0.3 in ethyl acetate/hexane) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
